2-(2-Methoxybenzylamino)nicotinic acid
Overview
Description
2-(2-Methoxybenzylamino)nicotinic acid is an organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.28 g/mol . It is a derivative of nicotinic acid, featuring a methoxybenzylamino group attached to the nicotinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxybenzylamino)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxybenzylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
2-(2-Methoxybenzylamino)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
2-Aminonicotinic Acid: Similar in structure but lacks the methoxybenzyl group, leading to different chemical and biological properties.
2-(2-Hydroxybenzylamino)nicotinic Acid: Similar structure with a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
2-(2-Methoxybenzylamino)nicotinic acid is unique due to the presence of the methoxybenzylamino group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other nicotinic acid derivatives and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649738 | |
Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019372-81-6 | |
Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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